![molecular formula C12H22N2O3 B2816511 Tert-butyl N-[[(1S,4S,5S)-5-amino-2-oxabicyclo[2.2.1]heptan-1-yl]methyl]carbamate CAS No. 2490314-22-0](/img/structure/B2816511.png)

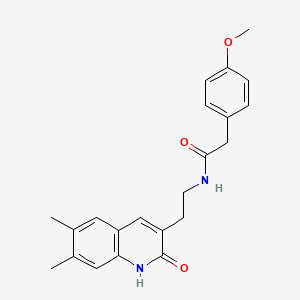

Tert-butyl N-[[(1S,4S,5S)-5-amino-2-oxabicyclo[2.2.1]heptan-1-yl]methyl]carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound tert-butyl N-[(1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl]carbamate is similar in structure. It has a molecular formula of C14H27N3O3, an average mass of 285.383 Da, and a monoisotopic mass of 285.205231 Da .

Synthesis Analysis

(1S,4S)-(-)-2-Boc-2,5-diazabicyclo[2.2.1]heptane may be used in the preparation of 2-boc-5-(4-nitrophenyl)-2,5-diaza-bicyclo[2.2.1]heptane by reacting with p-nitrobenzene .Molecular Structure Analysis

The molecular structure of the related compound tert-butyl N-[(1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl]carbamate consists of 14 carbon atoms, 27 hydrogen atoms, 3 nitrogen atoms, and 3 oxygen atoms .Chemical Reactions Analysis

The compound (1S,4S)-(-)-2-Boc-2,5-diazabicyclo[2.2.1]heptane may be used in the preparation of 2-boc-5-(4-nitrophenyl)-2,5-diaza-bicyclo[2.2.1]heptane by reacting with p-nitrobenzene .Physical and Chemical Properties Analysis

The related compound tert-butyl (1S,4S)-5-(chlorocarbonyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate has a molecular formula of C11H17ClN2O3 .科学的研究の応用

Human Gallbladder Morphology and Ethers

Research on methyl tert-butyl ether (MTBE), a compound with structural similarities to the requested chemical, has been conducted to assess its effect on human gallbladder morphology following gallstone dissolution treatments. The study by vanSonnenberg et al. (1991) observed the safety of MTBE perfusion in the human gallbladder, noting only mild acute changes that may be a transient and reversible phenomenon, supporting its application in gallstone dissolution without significant adverse effects on gallbladder morphology (vanSonnenberg, E., Zakko, S., Hofmann, A., D’Agostino, H., Jinich, H., Hoyt, D., ... Moossa, A. (1991)).

Occupational Exposure to Ethers

Another study focused on occupational exposure to MTBE at an oil refinery, highlighting the methodological approach to measure exposure levels to MTBE and providing insights into occupational health and safety considerations for workers exposed to ether compounds. Perbellini et al. (2003) measured the occupational exposure of refinery workers to MTBE, offering a framework for understanding exposure risks and methods for monitoring workplace safety (Perbellini, L., Pasini, F., Prigioni, P., & Rosina, A. (2003)).

Ethers in Environmental and Biological Monitoring

The application of ethers in environmental contexts and their potential impacts on human health have also been studied. For example, a biomonitoring study by Saarinen et al. (1998) on exposure to MTBE and methyl tert-amyl ether (MTAE) from gasoline during tank lorry loading provides valuable information on environmental exposure to ethers and its measurement through biological monitoring. This research contributes to understanding the environmental presence of ethers and their metabolites, indicating the broader context of ether application and monitoring in environmental health science (Saarinen, L., Hakkola, M., Pekari, K., Lappalainen, K., & Aitio, A. (1998)).

特性

IUPAC Name |

tert-butyl N-[[(1S,4S,5S)-5-amino-2-oxabicyclo[2.2.1]heptan-1-yl]methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O3/c1-11(2,3)17-10(15)14-7-12-4-8(6-16-12)9(13)5-12/h8-9H,4-7,13H2,1-3H3,(H,14,15)/t8-,9+,12+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCFHFCAXRNOVIX-PTRXPTGYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC12CC(CO1)C(C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@@]12C[C@H](CO1)[C@H](C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[6-(1-adamantyl)-3-cyanopyridin-2-yl]sulfanyl-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B2816429.png)

![N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2816431.png)

![4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide](/img/structure/B2816440.png)

![N-[1-(1-adamantyl)-2-oxo-2-piperidin-1-ylethyl]-4-chlorobenzamide](/img/structure/B2816441.png)

![2-Methoxypyrazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B2816445.png)

![N-(1,3-benzodioxol-5-ylmethyl)-1-{6-[(3-fluorophenyl)thio]pyridazin-3-yl}piperidine-4-carboxamide](/img/structure/B2816446.png)

![6-Bromo-7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2816450.png)